molecular formula C18H12N2O5S2 B2883056 1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one CAS No. 727689-79-4

1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one

Número de catálogo: B2883056
Número CAS: 727689-79-4
Peso molecular: 400.42
Clave InChI: VIQZCFJURUTRJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2H-1,3-Benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one is a synthetic chemical compound supplied for research and development applications. It is characterized by the molecular formula C 18 H 12 N 2 O 5 S 2 and a molecular weight of 400.43 g/mol . The compound features a 1,3-benzodioxole group linked via an ethanone chain to a 4-(3-nitrophenyl)-1,3-thiazole ring system, a structure often associated with potential biological activity in medicinal chemistry explorations. The CAS Registry Number for this compound is 727689-79-4 . This compound is offered as a solid and is intended for use in laboratory research. Its unique structure, incorporating both benzodioxole and nitrophenyl-thiazole moieties, makes it a candidate for investigation in various biochemical and pharmacological studies. Researchers may employ it as a key intermediate in organic synthesis or as a lead compound in the development of novel therapeutic agents. Specific areas of research interest could include enzyme inhibition and signal transduction pathways. All necessary handling and safety precautions appropriate for research chemicals must be observed. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S2/c21-15(12-4-5-16-17(7-12)25-10-24-16)9-27-18-19-14(8-26-18)11-2-1-3-13(6-11)20(22)23/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQZCFJURUTRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary targets of the compound “1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers. The identification of the compound’s primary targets and their roles would require further experimental studies.

Actividad Biológica

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H14N2O4S\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

Structural Features

  • Benzodioxole moiety : This component is often associated with various biological activities, including antioxidant and anti-inflammatory effects.
  • Thiazole ring : Known for its role in medicinal chemistry, thiazoles are frequently found in drugs with antimicrobial and anticancer properties.
  • Nitrophenyl group : This substituent can enhance the compound's reactivity and influence its biological interactions.

Anticancer Potential

Recent studies have indicated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one exhibit significant anticancer properties. For instance, a related thiazole derivative demonstrated potent activity against various cancer cell lines, including Mia PaCa-2 and PANC-1, through mechanisms that involve inhibition of key signaling pathways such as the PI3K/Akt pathway .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Compound AMia PaCa-210.5PI3K/Akt inhibition
Compound BPANC-18.7Apoptosis induction
Target CompoundVariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar thiazole derivatives exhibit activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismZone of Inhibition (mm)Mechanism of Action
Compound CS. aureus15Cell wall disruption
Compound DE. coli12Metabolic interference

The biological activity of this compound is hypothesized to stem from several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the thiazole ring may allow for interaction with enzymes involved in cancer metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The benzodioxole moiety can contribute to oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Alterations in key signaling pathways such as Wnt/β-catenin and NF-kB have been observed with similar compounds, indicating a potential pathway for therapeutic action.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a structurally related compound in vivo using xenograft models. The results demonstrated significant tumor reduction compared to controls, suggesting that the compound may act through both direct cytotoxicity and immune modulation .

Case Study 2: Antimicrobial Testing

In another investigation, a series of synthesized thiazole derivatives were tested for antimicrobial activity against clinical isolates. The results indicated that compounds with similar structural features exhibited notable antibacterial effects, supporting their potential use as lead compounds in drug development .

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-2-[(5-Methyl-1,3-Thiazol-2-yl)sulfanyl]ethan-1-one

  • Structure : Replaces the benzodioxol group with a 4-chlorophenyl ring and substitutes the 3-nitrophenyl group on the thiazole with a methyl group.
  • Properties: Molecular weight = 283.8 g/mol; TPSA = 87.2 Ų. Synthesized via Hantzsch thiazole formation, this derivative lacks the metabolic stability imparted by the benzodioxol moiety .

1-(4-Methyl-2-Phenyl-1,3-Thiazol-5-yl)Ethan-1-one

  • Structure : Features a phenyl-substituted thiazole but lacks the sulfanyl linkage and benzodioxol group.
  • Properties : Molecular weight = 217.29 g/mol; simpler structure with lower TPSA (61.3 Ų). Synthesized via Hantzsch condensation, this compound highlights the role of the sulfanyl bridge in modulating steric and electronic effects in the target molecule .

Heterocyclic Systems with Sulfanyl Linkages

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

  • Structure : Replaces the thiazole with a triazole ring and incorporates a sulfonyl group.
  • Properties : The sulfonyl group increases polarity (TPSA ≈ 130 Ų) and hydrogen-bonding capacity compared to the sulfanyl group in the target compound. This structural variation may alter receptor-binding affinity in pharmacological contexts .

N-(3-Chloro-4-Methoxyphenyl)-2-{[5-Oxo-4-(Prop-2-en-1-yl)-4H,5H-[1,2,4]Triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-2-Phenylacetamide

  • Properties: The extended aromatic system and acryl group could enhance planar rigidity, contrasting with the target compound’s flexibility at the ethanone bridge .

Substituent Effects on Pharmacokinetic and Electronic Properties

Nitro vs. Methoxy Substituents

  • In contrast, methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl) derivatives) exhibit electron-donating effects, altering redox properties and metabolic pathways .

Benzodioxol vs. Benzimidazolone Moieties

  • Benzodioxol groups enhance metabolic stability by resisting oxidative degradation, whereas benzimidazolone systems (e.g., in ’s antitumor derivatives) may confer hydrogen-bonding interactions critical for enzyme inhibition .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents TPSA (Ų) Notable Properties
Target Compound (CAS 727689-79-4) 400.4 Benzodioxol, 3-nitrophenyl, sulfanyl 148 High polarity, metabolic stability
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one 283.8 4-Chlorophenyl, methylthiazole 87.2 Lipophilic, simplified structure
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 547.5 Triazole, sulfonyl, difluorophenyl ~130 High hydrogen-bonding capacity
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one 217.29 Phenylthiazole, methyl 61.3 Low complexity, Hantzsch synthesis

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for preparing this compound?

The synthesis typically involves multi-step reactions, including condensation of benzodioxole and thiazole precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) or ethanol for improved solubility .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
  • Reaction time : Monitored via TLC (e.g., chloroform:methanol 7:3 ratio) to optimize intermediate formation . Post-synthesis purification via column chromatography is recommended to isolate the product from unreacted starting materials .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzodioxole and thiazole moieties, with sulfur atoms influencing chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~402.5 g/mol for analogous structures) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Intermediate Research Questions

Q. How can researchers mitigate common side reactions during synthesis?

Side reactions (e.g., over-oxidation or dimerization) are minimized by:

  • Stoichiometric control : Precise molar ratios of reactants (e.g., 1:1.2 for thiazole-to-benzodioxole coupling) .
  • Inert atmosphere : Use of nitrogen/argon to prevent oxidation of sulfur-containing intermediates .
  • Stepwise isolation : Purification of intermediates (e.g., thiazole sulfanyl intermediates) before final coupling .

Q. What strategies are used to design structure-activity relationship (SAR) studies for this compound?

SAR studies involve:

  • Substituent variation : Modifying the nitro group on the phenyl ring or the benzodioxole oxygen to assess electronic effects on bioactivity .
  • Bioassay standardization : Use of antimicrobial (e.g., MIC assays) or enzyme inhibition (e.g., kinase assays) protocols with positive/negative controls .
  • Computational docking : Molecular modeling to predict interactions with biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic data for this compound?

SHELX programs are critical for:

  • Structure solution : SHELXD/SHELXE for phase determination in high-resolution X-ray datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks, especially for sulfur and nitro groups .
  • Twinning correction : SHELXL’s TWIN command to address twinned crystals, common in compounds with planar aromatic systems .

Q. How can contradictions in reported biological activities be resolved methodologically?

Discrepancies (e.g., variable IC₅₀ values) are addressed by:

  • Assay standardization : Uniform cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Batch consistency : NMR-pure compound verification to exclude impurities .
  • Meta-analysis : Cross-referencing with structurally analogous compounds (e.g., benzothiazole derivatives) to identify trends .

Q. What computational methods predict intermolecular interactions in the crystal lattice?

  • Graph set analysis : Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs) and π-π stacking interactions .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., S···O interactions from thiazole and nitro groups) using CrystalExplorer .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.